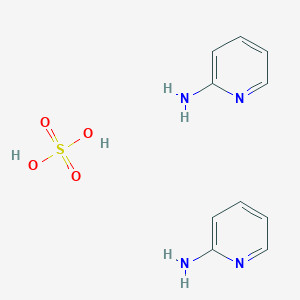
Pyridin-2-amine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-2-amine, also known as 2-aminopyridine, is an organic compound with the formula C5H6N2. It is a derivative of pyridine, where an amino group is attached to the second carbon of the pyridine ring. Sulfuric acid, with the formula H2SO4, is a highly corrosive strong mineral acid. When combined, Pyridin-2-amine and sulfuric acid form a salt that is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridin-2-amine can be synthesized through several methods. One common method involves the reduction of 2-nitropyridine using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the amination of pyridine using ammonia or an amine source under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, Pyridin-2-amine is often produced through the catalytic hydrogenation of 2-nitropyridine. This process involves the use of a metal catalyst and hydrogen gas to reduce the nitro group to an amino group. The reaction is typically carried out in a solvent such as ethanol or methanol under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: Pyridin-2-amine can be oxidized to form pyridine-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-aminomethylpyridine using reducing agents like lithium aluminum hydride.
Substitution: Pyridin-2-amine can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst
Solvents: Ethanol, methanol, water
Major Products
Oxidation: Pyridine-2-carboxylic acid
Reduction: 2-Aminomethylpyridine
Substitution: Various substituted pyridines depending on the reagents used
Scientific Research Applications
Pyridin-2-amine and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: Studied for their potential antimicrobial and antiviral properties.
Medicine: Investigated for their role in the development of drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of corrosion inhibitors, rubber chemicals, and photographic chemicals.
Mechanism of Action
The mechanism of action of Pyridin-2-amine involves its interaction with various molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it a versatile molecule in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound of Pyridin-2-amine, lacking the amino group.
2-Nitropyridine: A precursor in the synthesis of Pyridin-2-amine, containing a nitro group instead of an amino group.
Pyridine-2-carboxylic acid: An oxidation product of Pyridin-2-amine.
Uniqueness
Pyridin-2-amine is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives
Properties
CAS No. |
142204-93-1 |
|---|---|
Molecular Formula |
C10H14N4O4S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
pyridin-2-amine;sulfuric acid |
InChI |
InChI=1S/2C5H6N2.H2O4S/c2*6-5-3-1-2-4-7-5;1-5(2,3)4/h2*1-4H,(H2,6,7);(H2,1,2,3,4) |
InChI Key |
ABZMJZYBIIGOTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N.C1=CC=NC(=C1)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















